4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that features a tert-butyl group, an imidazo[2,1-b]thiazole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and α-halo ketone precursors . The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides under basic conditions . The final step involves the formation of the benzamide linkage, which can be achieved through amide coupling reactions using reagents such as carbodiimides or acyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole moiety is known to bind to specific sites on proteins, modulating their activity and leading to various biological effects . The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(4-(2-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- 4-(tert-butyl)-N-(4-(3-ethylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- 4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-5-yl)phenyl)benzamide
Uniqueness
4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-tert-butyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-15-14-28-22-25-20(13-26(15)22)16-7-11-19(12-8-16)24-21(27)17-5-9-18(10-6-17)23(2,3)4/h5-14H,1-4H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZXVVDJTUSXRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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